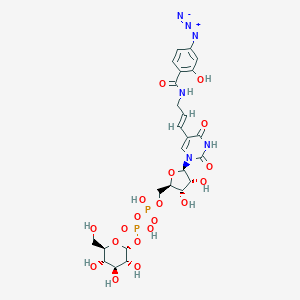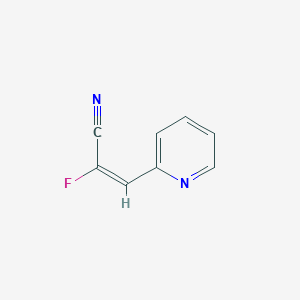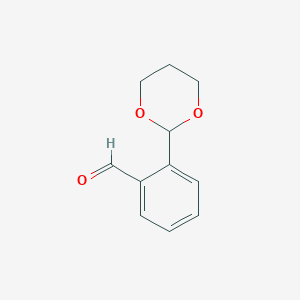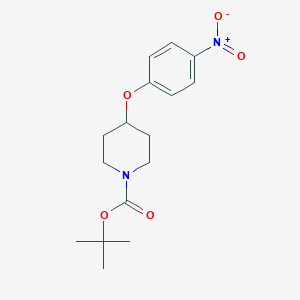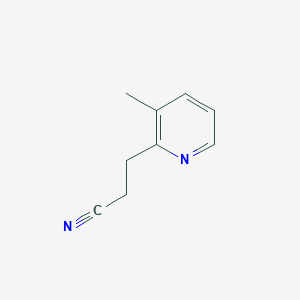
3-(3-Methylpyridin-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Methylpyridin-2-yl)propanenitrile” is a chemical compound with the CAS number 132554-23-5 . It has a molecular weight of 146.19 and a molecular formula of C9H10N2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a propyl group with a nitrile (CN) functional group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been synthesized via Suzuki cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives have been used to synthesize various heterocyclic compounds like bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These compounds were characterized by elemental and spectral analyses, highlighting the versatility of propanenitrile derivatives in synthesizing diverse molecular structures (Dawood, Farag, & Ragab, 2004).
Antimicrobial Activities
Propanenitrile derivatives have been instrumental in synthesizing compounds with antimicrobial properties. For instance, indolyl-5-amino-2-phenyl-1,2,3-triazoles and other compounds synthesized using 2-arylhdrazononitriles showed significant antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Electrochemical Studies
The electrochemical behavior of thin-layer polymer films made from propanenitrile derivatives, like poly(3-(9H-carbazol-9-yl)propanenitrile), has been studied. These films exhibit color changes and high transmittance, demonstrating the potential for applications in electrochromic devices and other electronic applications (Elamin, Hashim, & Mohammed, 2021).
Corrosion Inhibition
Propanenitrile derivatives have been evaluated as corrosion inhibitors, particularly in sodium chloride solutions. These studies are crucial for understanding the protective properties of these compounds in industrial applications (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Molecular Structure Studies
The molecular structures of various propanenitrile derivatives have been elucidated, demonstrating the diverse chemical reactivity and structural possibilities of these compounds. These studies are significant for advancing the understanding of molecular interactions and properties (Guseinov et al., 2006).
Synthesis of Antibiotics
Propanenitrile derivatives have been used in the synthesis of key intermediates for antibiotics, such as PF-00951966, demonstrating their importance in pharmaceutical research (Lall et al., 2012).
Safety and Hazards
Wirkmechanismus
Mode of Action
A related compound, n-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and ibuprofen, has been found to interact with fatty acid amide hydrolase (faah) and cyclooxygenase (cox) . The interaction with FAAH and COX could potentially lead to anti-inflammatory and analgesic effects .
Eigenschaften
IUPAC Name |
3-(3-methylpyridin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSZUKGRJKOXRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

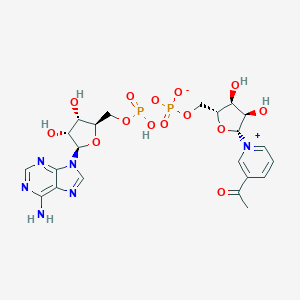

![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
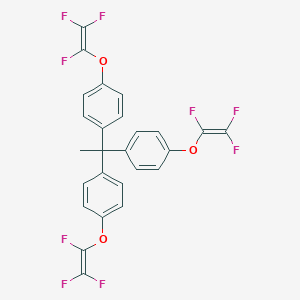
![Benzo[a]phenalen-3-one](/img/structure/B163240.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)
